molecular formula C13H14ClN B13191145 7-Tert-butyl-1-chloroisoquinoline

7-Tert-butyl-1-chloroisoquinoline

Cat. No.: B13191145
M. Wt: 219.71 g/mol
InChI Key: OSKKMGYCDIIHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Tert-butyl-1-chloroisoquinoline is a chemical compound with the molecular formula C13H14ClN . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and are often used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tert-butyl-1-chloroisoquinoline typically involves the reaction of tert-butylamine with chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in dichloromethane and sodium hydroxide solution at around 45°C. The mixture is refluxed, and the organic layer is separated and purified .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Tert-butyl-1-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative .

Scientific Research Applications

7-Tert-butyl-1-chloroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-Tert-butyl-1-chloroisoquinoline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Tert-butyl-1-chloroisoquinoline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its tert-butyl and chloro substituents provide distinct reactivity patterns compared to other isoquinoline derivatives .

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

7-tert-butyl-1-chloroisoquinoline

InChI

InChI=1S/C13H14ClN/c1-13(2,3)10-5-4-9-6-7-15-12(14)11(9)8-10/h4-8H,1-3H3

InChI Key

OSKKMGYCDIIHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=CN=C2Cl

Origin of Product

United States

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